molecular formula C12H16Cl3N B1459172 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride CAS No. 1375474-64-8

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride

Cat. No. B1459172
M. Wt: 280.6 g/mol
InChI Key: DQTPAGQKEHEPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride” include a molecular weight of 232.15 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Metabolic Activity Studies

Compounds closely related to "4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride" have been studied for their metabolic effects in animal models. For example, a study on obese rats showed that a structurally similar compound reduced food intake and weight gain, indicating its potential for research into obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).

Molecular Interaction Studies

Another area of interest is the investigation of molecular interactions, such as the binding of piperidine derivatives to cannabinoid receptors. This research is crucial for understanding receptor-ligand dynamics and could inform the development of new pharmaceuticals (Shim et al., 2002).

Corrosion Inhibition Research

Piperidine derivatives have also been explored for their potential as corrosion inhibitors for metals in acidic environments. This application is significant for industries looking to protect infrastructure and machinery from corrosion damage (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Synthesis and Chemical Interaction Research

The synthesis and chemical interactions of piperidine derivatives, including efforts to create novel compounds with specific properties, are a key research application. Studies in this area contribute to the broader chemical and pharmaceutical fields by providing new compounds for testing and application development (Ji Ya-fei, 2011).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-chlorophenyl)-piperidine hydrochloride”, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-[(2,5-dichlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTPAGQKEHEPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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